REACTION_CXSMILES
|
[CH:1]#[C:2][CH:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:11]([NH:13][CH2:14][CH3:15])[CH3:12].[CH2:16]=O>O1CCOCC1.O>[C:4]1([CH:3]([OH:10])[C:2]#[C:1][CH2:16][N:13]([CH2:14][CH3:15])[CH2:11][CH3:12])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
119.12 g
|
Type
|
reactant
|
Smiles
|
C#CC(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
99.2 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
148.9 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
cupric sulfate
|
Quantity
|
8.11 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at about 70° C. for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residual oily material was dissolved in benzene (450 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with three 300 ml portions of 5% aqueous solution of hydrochloric acid
|
Type
|
WASH
|
Details
|
washed with benzene (300 ml)
|
Type
|
EXTRACTION
|
Details
|
The washed extract
|
Type
|
EXTRACTION
|
Details
|
extracted with three 400 ml portions of chloroform
|
Type
|
WASH
|
Details
|
the extracts were washed with water (500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The chloroform-extracts were evaporated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C#CCN(CC)CC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |